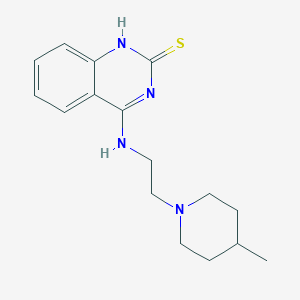

![molecular formula C11H8F4O4 B2633289 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid CAS No. 851208-05-4](/img/structure/B2633289.png)

3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid” is a chemical compound with the molecular formula C11H8F4O4 . It has a molecular weight of 280.17 .

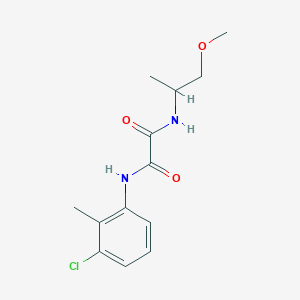

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a prop-2-enoic acid group attached to a phenyl ring, which is further substituted with two difluoromethoxy groups at the 2 and 4 positions .

Aplicaciones Científicas De Investigación

Solar Energy Conversion

- Dye-Sensitized Solar Cells : A study discussed the synthesis of two organic dyes, one of which included a similar compound to 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid, for use in dye-sensitized solar cells. These dyes achieved power conversion efficiencies over 6% under simulated sunlight, highlighting their potential in solar energy conversion (Robson et al., 2013).

Material Science and Polymer Chemistry

- Synthesis of Polymers : Research on ruthenium-based metathesis catalysts, which included compounds similar to 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid, demonstrated their use in cyclopolymerization processes. This is crucial for the synthesis of high molecular polymers such as polycarbonates and polyesters (Mayershofer et al., 2006).

- Protective Groups for Diols : A study discussed the use of 2,6-bis(trifluoromethyl)phenyl boronic acid, a related compound, as a protective agent for diols. This method proved efficient in synthesizing a highly conjugated enetriyne natural product, emphasizing its importance in organic synthesis (Shimada et al., 2018).

Organic Synthesis and Catalysis

- Dehydrative Amidation Catalyst : A study highlighted the efficiency of 2,4-bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines. This indicates its potential in facilitating complex organic synthesis processes (Wang et al., 2018).

- Palladium-Catalysed Cross-Coupling : Research demonstrated the use of 3-substituted 3-iodobut-2-enoic acids, closely related to the compound , in palladium-catalysed cross-coupling reactions. This process is crucial for the synthesis of 3,3-disubstituted prop-2-enoic acids (Abarbri et al., 2002).

Environmental Science

- Bioremediation of Environmental Pollutants : A study on Fusarium incarnatum UC-14 indicated its potential role in the bioremediation of Bisphenol A, a compound similar to 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid. This highlights the environmental application in breaking down pollutants (Chhaya & Gupte, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O4/c12-10(13)18-7-3-1-6(2-4-9(16)17)8(5-7)19-11(14)15/h1-5,10-11H,(H,16,17)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLUHHMRAQTLGH-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)OC(F)F)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC(F)F)OC(F)F)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2633209.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633214.png)

![5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2633215.png)

![6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633216.png)

![7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2633222.png)

![Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2633223.png)

![6-[(2-hydroxypyridin-3-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2633228.png)